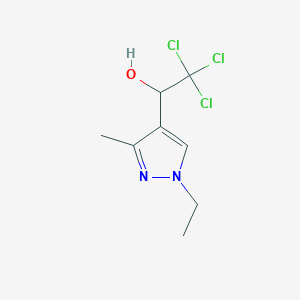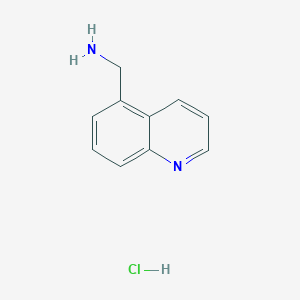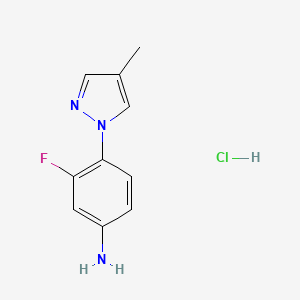
(3-Fluoro-4-thiomorpholin-4-ylphenyl)amine hydrochloride
Vue d'ensemble
Description
(3-Fluoro-4-thiomorpholin-4-ylphenyl)amine hydrochloride is a chemical compound with the molecular formula C10H14ClFN2S and a molecular weight of 248.75 g/mol This compound is of interest due to its unique structural features, which include a fluorine atom and a thiomorpholine ring attached to a phenylamine core
Méthodes De Préparation
The synthesis of (3-Fluoro-4-thiomorpholin-4-ylphenyl)amine hydrochloride typically involves the following steps:
Synthesis of (3-fluoro-4-thiomorpholino)nitrobenzene: This intermediate is prepared by reacting 3-fluoronitrobenzene with thiomorpholine under suitable conditions.
Reduction of (3-fluoro-4-thiomorpholino)nitrobenzene: The nitro group is reduced to an amine group using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. The reaction is carried out in ethyl acetate under hydrogen pressure of 4 bar for 6 hours.
Formation of Hydrochloride Salt: The free base (3-fluoro-4-thiomorpholin-4-ylphenyl)amine is converted to its hydrochloride salt by treatment with hydrochloric acid in ethanol, followed by heating.
Analyse Des Réactions Chimiques
(3-Fluoro-4-thiomorpholin-4-ylphenyl)amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can be carried out using sodium methoxide in methanol.
Hydrolysis: The compound can undergo hydrolysis in the presence of strong acids or bases, leading to the cleavage of the thiomorpholine ring.
Common reagents and conditions used in these reactions include hydrogen gas, Pd/C catalyst, hydrochloric acid, ethanol, hydrogen peroxide, potassium permanganate, sodium borohydride, lithium aluminum hydride, sodium methoxide, and methanol. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(3-Fluoro-4-thiomorpholin-4-ylphenyl)amine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structural features make it a valuable intermediate in the development of new chemical entities.
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, where its unique properties are leveraged for specific industrial applications
Mécanisme D'action
The mechanism of action of (3-Fluoro-4-thiomorpholin-4-ylphenyl)amine hydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom and thiomorpholine ring contribute to its binding affinity and selectivity towards these targets. The exact molecular targets and pathways involved depend on the specific application and context of use. Research is ongoing to elucidate the detailed mechanisms by which this compound exerts its effects.
Comparaison Avec Des Composés Similaires
(3-Fluoro-4-thiomorpholin-4-ylphenyl)amine hydrochloride can be compared with other similar compounds, such as:
(3-Fluoro-4-morpholin-4-ylphenyl)amine: This compound lacks the sulfur atom present in the thiomorpholine ring, which may affect its chemical and biological properties.
(3-Chloro-4-thiomorpholin-4-ylphenyl)amine: The substitution of fluorine with chlorine can lead to differences in reactivity and interactions with biological targets.
(3-Fluoro-4-piperidin-4-ylphenyl)amine: The replacement of the thiomorpholine ring with a piperidine ring can result in variations in the compound’s properties and applications.
The uniqueness of this compound lies in its specific combination of structural features, which contribute to its distinct chemical and biological properties .
Propriétés
IUPAC Name |
3-fluoro-4-thiomorpholin-4-ylaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2S.ClH/c11-9-7-8(12)1-2-10(9)13-3-5-14-6-4-13;/h1-2,7H,3-6,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWCZNCAVDNGPLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=C(C=C(C=C2)N)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClFN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



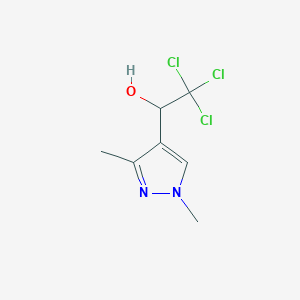
![Spiro[piperidine-4,4'-pyrido[2,3-d][1,3]oxazin]-2'(1'H)-one](/img/structure/B1396404.png)
![5-(tert-Butyloxycarbonyamino)methyl-3-(4-fluorophenyl)-[1,2,4]oxadiazole](/img/structure/B1396407.png)
![5-(tert-Butyloxycarbonyamino)methyl-3-(4-methoxyphenyl)-[1,2,4]oxadiazole](/img/structure/B1396408.png)
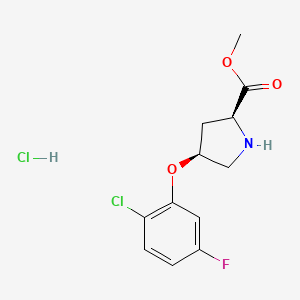

![4-Amino-5-[(3-phenylpyrrolidin-1-yl)-methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1396415.png)
